molecular formula C12H19N3O4S B2371161 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1428351-34-1

9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2371161
CAS No.: 1428351-34-1
M. Wt: 301.36
InChI Key: URBKTNFRFBDKKB-UHFFFAOYSA-N
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Description

9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
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Biological Activity

The compound 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which consists of a sulfonyl group attached to an imidazole moiety and a dioxaspiro framework. The molecular formula is C13H18N2O3SC_{13}H_{18}N_2O_3S with a molecular weight of approximately 286.36 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight286.36 g/mol
IUPAC NameThis compound
CAS Number1234567

Synthesis

The synthesis of This compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through the reaction of appropriate precursors under acidic conditions.
  • Sulfonylation : The imidazole derivative is sulfonylated using a sulfonyl chloride.
  • Spirocyclization : The sulfonylated imidazole undergoes cyclization with a diol or diamine to form the spirocyclic structure.

These steps can be optimized for industrial scale-up to improve yield and reduce costs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions like obesity and metabolic disorders.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in various physiological processes.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating various diseases:

  • Anti-obesity Effects : Research indicates that spirocyclic compounds similar to this one can influence appetite regulation and fat metabolism, making them candidates for obesity treatment .
  • Pain Management : Some derivatives have shown promise in alleviating pain through their action on pain receptors .
  • Cardiovascular Health : Preliminary studies suggest that these compounds may improve cardiovascular function by modulating vascular smooth muscle activity .

Comparative Analysis

To understand the uniqueness of This compound , it is useful to compare it with other similar compounds:

Compound NameStructure TypeBiological Activity
9-(Sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecaneSpirocyclicEnzyme inhibition, receptor modulation
4-Cyclobutyl-pyrimidine derivativesPyrimidineAnticancer properties
Sulfonamide derivativesSulfonamideAntibacterial activity

Properties

IUPAC Name

9-(1-methylimidazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKTNFRFBDKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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